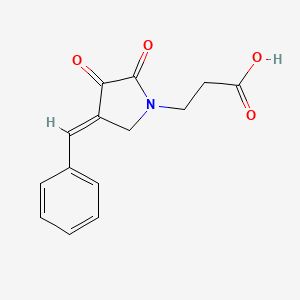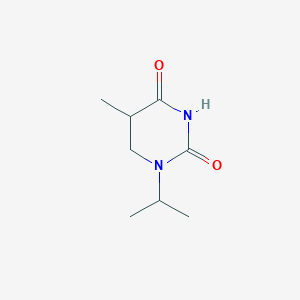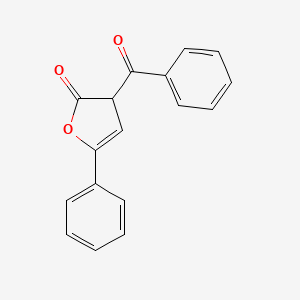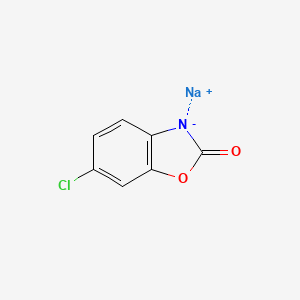
sodium;6-chloro-1,3-benzoxazol-3-id-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6-chloro-1,3-benzoxazol-3-id-2-one typically involves the reaction of 2-aminophenol with chloroformic acid derivatives under specific conditions. One common method involves the use of 2-aminophenol and 6-chloro-2-formylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like toluene at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and solvents. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .
化学反応の分析
Types of Reactions
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other halogenating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .
科学的研究の応用
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium;6-chloro-1,3-benzoxazol-3-id-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with biological targets, leading to its biological effects. It is known to inhibit certain enzymes and receptors, which contributes to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
5-Chloro-1,3-benzoxazol-2(3H)-one: Another benzoxazole derivative with similar biological activities.
6-Bromo-1,3-benzoxazol-2(3H)-one: A brominated analogue with comparable properties.
Uniqueness
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one is unique due to its specific substitution pattern and the presence of a sodium ion, which can influence its solubility and reactivity. This makes it distinct from other benzoxazole derivatives and contributes to its unique biological and chemical properties .
特性
分子式 |
C7H3ClNNaO2 |
|---|---|
分子量 |
191.55 g/mol |
IUPAC名 |
sodium;6-chloro-1,3-benzoxazol-3-id-2-one |
InChI |
InChI=1S/C7H4ClNO2.Na/c8-4-1-2-5-6(3-4)11-7(10)9-5;/h1-3H,(H,9,10);/q;+1/p-1 |
InChIキー |
WAEDRLXTKLEGAL-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C=C1Cl)OC(=O)[N-]2.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


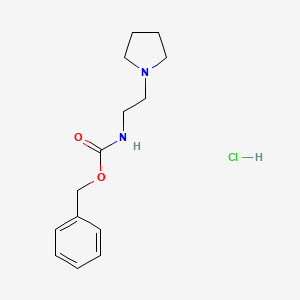
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)
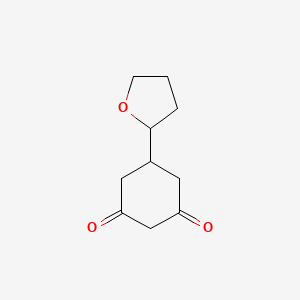
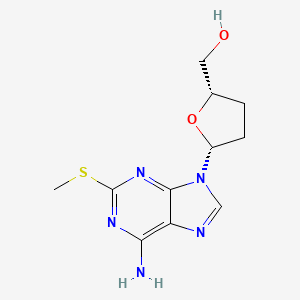
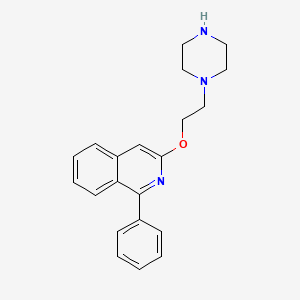
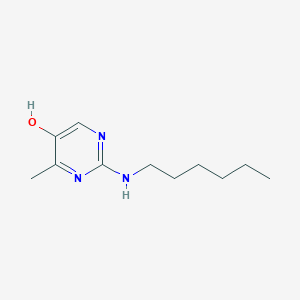

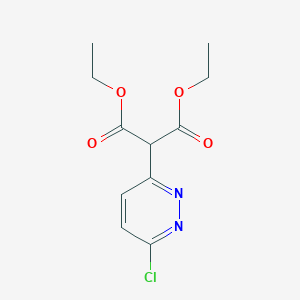
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
